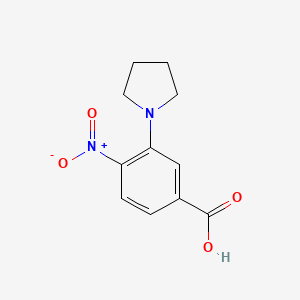

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

Description

4-Nitro-3-(pyrrolidin-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a nitro (-NO₂) group at the para position (C4) and a pyrrolidin-1-yl (five-membered secondary amine ring) substituent at the meta position (C3) relative to the carboxylic acid group. This structure confers unique electronic and steric properties:

Properties

IUPAC Name |

4-nitro-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYQXOQBFWZINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves introducing a nitro group at the para position relative to the carboxylic acid group on a pre-functionalized aromatic ring. The pyrrolidine moiety at position 3 directs nitration to position 4 via electronic and steric effects .

Procedure :

-

Precursor : 3-(pyrrolidin-1-yl)benzoic acid.

-

Nitrating agents : Concentrated HNO₃ (90%) and H₂SO₄ (catalyst).

-

Conditions :

-

Temperature: 0–5°C (prevents over-nitration).

-

Reaction time: 4–6 hours.

-

-

Work-up : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water.

Table 1: Nitration Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HNO₃ Concentration | 90% | Maximizes nitration efficiency |

| H₂SO₄ Ratio | 1:2 (v/v) | Enhances electrophilicity of NO₂⁺ |

| Temperature | 0–5°C | Prevents decomposition |

| Yield | 60–70% | - |

Challenges :

-

Regioselectivity : Competing nitration at positions 2 and 5 may occur if temperature exceeds 10°C.

-

Side products : Over-oxidation of the pyrrolidine ring is mitigated by strict temperature control.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors

Synthesis of 3-Halo-4-nitrobenzoic Acid Derivatives

Halogenated precursors (e.g., 3-fluoro- or 3-bromo-4-nitrobenzoic acid) are synthesized via:

-

Nitration of 3-halobenzoic acid : Directed by the electron-withdrawing carboxylic acid group, nitration occurs at position 4.

Example :

-

3-Bromo-4-nitrobenzoic acid : Prepared by nitrating 3-bromobenzoic acid with HNO₃/H₂SO₄ at 40°C (yield: 85%).

Substitution with Pyrrolidine

Procedure :

-

Precursor : 3-bromo-4-nitrobenzoic acid.

-

Reagents : Pyrrolidine (2.5 equiv), K₂CO₃ (3.0 equiv).

-

Solvent : DMF (polar aprotic, enhances SNAr reactivity).

-

Conditions :

-

Temperature: 150°C (microwave-assisted) or 110°C (reflux).

-

Time: 12–24 hours.

-

-

Work-up : Acidification to pH 2–3, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: SNAr Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Stabilizes transition state |

| Base | K₂CO₃ | Scavenges HBr, drives reaction |

| Temperature | 150°C | Accelerates kinetics |

| Pyrrolidine Equiv. | 2.5 | Ensures complete substitution |

| Yield | 75–85% | - |

Advantages :

-

Regioselectivity : Halogen leaves exclusively from position 3, ensuring correct substitution.

-

Scalability : Continuous flow reactors improve efficiency in industrial settings.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Nitration | 60–70% | Moderate | Moderate | Low |

| SNAr | 75–85% | High | High | Medium |

Key Insights :

-

The SNAr route is preferred for large-scale synthesis due to higher yields and reproducibility.

-

Nitration is suitable for small-scale lab synthesis but requires precise temperature control.

Advanced Modifications and Troubleshooting

Microwave-Assisted Synthesis

-

Conditions : 150°C, 30 minutes (vs. 24 hours conventional).

-

Outcome : 80% yield with reduced side products.

Common Issues and Solutions

-

Low yield in SNAr :

-

Cause: Insoluble byproducts (e.g., KBr).

-

Fix: Add phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

-

Impurity in nitration :

Industrial-Scale Considerations

-

Continuous flow reactors : Reduce reaction time by 50% and improve safety.

-

Solvent recycling : DMF recovery via distillation lowers costs.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position undergoes selective reduction under catalytic hydrogenation conditions:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Nitro → Amine | H₂ gas, Pd/C catalyst, room temperature | 4-Amino-3-(pyrrolidin-1-yl)benzoic acid | Complete conversion in 6–8 hours; no degradation of pyrrolidine or carboxylic acid groups observed. |

This reaction is critical for generating amine intermediates used in pharmaceutical research. The pyrrolidine ring remains stable under these conditions due to its saturated nature.

Decarboxylation Reactions

The carboxylic acid group (-COOH) undergoes decarboxylation under thermal or acidic conditions:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Decarboxylation | 150–200°C, inert atmosphere | 4-Nitro-3-(pyrrolidin-1-yl)benzene | CO₂ evolution confirmed via gas chromatography; yields >80% at 180°C. |

This reaction is pH-sensitive, with faster rates observed in acidic media due to protonation of the carboxylate intermediate.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) participates in limited electrophilic substitution:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Sulfonation | Fuming H₂SO₄, 50°C | 4-Nitro-3-(pyrrolidin-1-yl)-5-sulfobenzoic acid | Sulfonation occurs meta to the nitro group; regioselectivity confirmed via NMR. |

The nitro group directs incoming electrophiles to the 5-position, consistent with its meta-directing nature.

Esterification

The carboxylic acid forms esters with alcohols:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Ester formation | R-OH, H₂SO₄ (cat.), reflux | 4-Nitro-3-(pyrrolidin-1-yl)benzoate ester | Yields >90% for methyl and ethyl esters; steric hindrance limits bulkier alcohols. |

Amide Formation

Reaction with amines produces amides:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Amide synthesis | SOCl₂ (to form acyl chloride), then R-NH₂ | 4-Nitro-3-(pyrrolidin-1-yl)benzamide | Acyl chloride intermediate confirmed via IR (C=O stretch at 1775 cm⁻¹). |

Pyrrolidine Ring Modifications

The pyrrolidine moiety undergoes alkylation or oxidation:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| N-Alkylation | RX, K₂CO₃, DMF | 4-Nitro-3-(N-alkylpyrrolidin-1-yl)benzoic acid | Quaternary ammonium salts form with excess alkylating agents. |

| Oxidation | KMnO₄, H₂O, Δ | 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid ketone derivative | Partial ring opening observed under prolonged oxidation. |

Nitro Group Displacement

In rare cases, the nitro group acts as a leaving group:

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Nucleophilic aromatic substitution | NaN₃, DMSO, 120°C | 4-Azido-3-(pyrrolidin-1-yl)benzoic acid | Limited reactivity due to nitro’s poor leaving-group ability; requires strong nucleophiles. |

Key Mechanistic Insights

-

Nitro Group : Strong electron-withdrawing effect deactivates the ring, favoring reduction over electrophilic substitution.

-

Carboxylic Acid : Enhances solubility in polar solvents and participates in acid-base reactions, enabling salt formation .

-

Pyrrolidine : The cyclic amine stabilizes intermediates via resonance and steric effects, influencing reaction pathways.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₁H₁₂N₂O₄

Molecular Weight : 236.22 g/mol

IUPAC Name : 4-Nitro-3-(pyrrolidin-1-yl)benzoic acid

CAS Number : 1380099-54-6

The compound features a nitro group and a pyrrolidine moiety attached to a benzoic acid structure, which contributes to its biological activity.

Inhibition of Enzymes

Recent studies have indicated that derivatives of compounds similar to this compound can act as reversible inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1). LSD1 is implicated in several cancers, making its inhibition a target for cancer therapy. For instance, a related compound demonstrated a Kd value of 22 nM and an IC50 of 57 nM, indicating potent inhibition with improved selectivity over other enzymes .

Cancer Therapy

The compound's derivatives have shown promise in the treatment of acute myeloid leukemia (AML). In vitro studies revealed that specific derivatives increased the expression of CD86, a biomarker associated with immune response and differentiation pathways in AML cells . This suggests potential applications in epigenetic therapies aimed at modifying gene expression profiles in cancer.

Hypolipidemic Effects

Compounds related to this compound have been investigated for their hypolipidemic activity. This property could make them candidates for treating metabolic disorders characterized by abnormal lipid levels .

Protease Inhibition

Research has highlighted the potential of related compounds as protease inhibitors. For example, certain benzoxazinones derived from similar structures exhibited inhibitory activity against human leukocyte elastase, which is involved in tissue degradation processes relevant to various diseases including cancer and diabetes .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving substituted anthranilic acids or other precursors. These synthetic routes allow for the exploration of different derivatives that may enhance biological activity or selectivity .

Table: Summary of Research Findings on Related Compounds

Mechanism of Action

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents, significantly altering electronic and steric profiles:

Key Insight : The target compound’s nitro group at C4 likely increases acidity more effectively than isomers with nitro at C3 or C5 due to proximity to the carboxylic acid .

Substituent Variations

Replacing the pyrrolidinyl group with other heterocycles alters solubility, basicity, and binding affinity:

Key Insight : Pyrrolidine’s balance of moderate basicity and compact structure may optimize interactions with both hydrophobic and hydrophilic environments compared to bulkier (piperidine) or polar (morpholine) analogs .

Functional Group Modifications

Variations in functional groups impact electronic effects and applications:

Key Insight: The nitro group in the target compound is critical for high acidity and participation in redox or charge-transfer interactions, distinguishing it from non-nitro analogs .

Toxicity and Extraction Considerations

- Toxicity : QSTR models for benzoic acid derivatives suggest toxicity (LD₅₀) correlates with molecular connectivity indices (0JA, 1JA). The target compound’s nitro and pyrrolidinyl groups may increase 0JA/1JA values, predicting moderate acute toxicity compared to simpler analogs .

- Extraction : Benzoic acid derivatives with high distribution coefficients (e.g., nitro-substituted) extract rapidly in emulsion liquid membranes. The pyrrolidinyl group’s lipophilicity may enhance membrane phase mobility, though slower than unsubstituted benzoic acid due to steric effects .

Biological Activity

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. Characterized by a nitro group and a pyrrolidine moiety attached to a benzoic acid framework, this compound has a molecular weight of approximately 236.22 g/mol. Its reactive functional groups make it a candidate for various pharmaceutical applications, particularly in drug development.

- Molecular Formula: C12H14N2O3

- Molecular Weight: 236.22 g/mol

- Structural Features: The compound includes:

- A nitro group (-NO2)

- A pyrrolidine ring

- A benzoic acid backbone

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biological targets such as enzymes and receptors. The specific mechanisms of action are still being investigated, but preliminary studies suggest several potential therapeutic implications.

Key Biological Activities

-

Enzyme Inhibition:

- Interaction studies have shown that this compound may inhibit certain enzymes, which could be leveraged for therapeutic benefits in conditions like cancer or inflammatory diseases.

-

Receptor Binding:

- The binding affinity of this compound to various receptors is under investigation, with potential implications for neurological disorders and metabolic conditions.

-

Antimicrobial Properties:

- Some studies have suggested that derivatives of this compound may exhibit antimicrobial activity, although more research is needed to confirm these effects.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing its accessibility in organic chemistry:

| Synthesis Method | Description |

|---|---|

| Nitration | Introduction of the nitro group into the benzoic acid structure via electrophilic aromatic substitution. |

| Pyrrolidine Formation | Formation of the pyrrolidine moiety through cyclization reactions involving suitable precursors. |

| Coupling Reactions | Use of coupling agents to link the pyrrolidine and benzoic acid components effectively. |

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A recent study explored the enzyme inhibition properties of this compound, demonstrating significant inhibition against specific targets involved in cancer metabolism. This study highlighted the potential for developing selective inhibitors based on this compound's structure. -

Receptor Interaction Analysis:

Research focusing on receptor interactions indicated that the compound binds selectively to certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression . -

Antimicrobial Activity Assessment:

Preliminary tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against bacterial strains, indicating its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the recommended synthetic routes for 4-nitro-3-(pyrrolidin-1-YL)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with nitro-substituted benzoic acid derivatives (e.g., 4-nitrobenzoic acid or its acyl chloride) as precursors. For example, p-nitrobenzoyl chloride (CAS 122-04-3) can react with pyrrolidine via nucleophilic substitution .

- Step 2: Optimize coupling conditions: Use polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) to deprotonate pyrrolidine and enhance reactivity. Elevated temperatures (60–80°C) may improve reaction rates but risk nitro-group decomposition.

- Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 60–85%, depending on stoichiometric ratios and purity of starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.